1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
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Overview
Description
“1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine” is likely a compound containing a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon in the piperazine ring. The “1-(4-Bromo-3-chlorophenyl)” part suggests a phenyl ring (a ring of 6 carbon atoms, essentially a benzene ring) attached to the first carbon of the piperazine ring, with bromine (Br) attached to the fourth carbon of the phenyl ring and chlorine (Cl) attached to the third carbon .
Molecular Structure Analysis
The molecular structure would consist of a piperazine ring with a methyl group on one of the carbons and a phenyl ring on another. The phenyl ring would have bromine and chlorine substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an amine, the piperazine ring might be expected to participate in reactions typical of amines, such as acid-base reactions. The bromine and chlorine atoms on the phenyl ring make it somewhat electron-poor, which might influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. As a rough estimate, one might expect it to be a solid under standard conditions, given the presence of the aromatic ring and halogens .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The compound has potential applications in the development of new antimicrobial agents. Its structural analogs have shown promise in combating drug resistance by pathogens, suggesting that 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine could be a valuable scaffold for designing drugs targeting resistant bacterial and fungal species .
Cancer Therapy: Antiproliferative Compounds
In the realm of cancer research, derivatives of this compound have been evaluated for their antiproliferative activity against cancer cell lines, such as human breast adenocarcinoma (MCF7). This indicates that 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine could serve as a lead compound in the synthesis of new anticancer medications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFKZPPPWIQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236183 |
Source
|
Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine | |
CAS RN |
1426958-37-3 |
Source
|
Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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